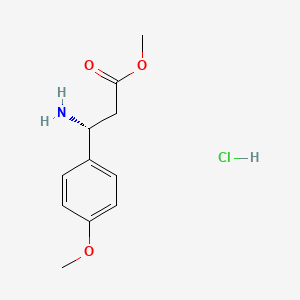

(R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride

Beschreibung

(R)-Methyl 3-Amino-3-(4-Methoxyphenyl)-Propanoate Hydrochloride is a chiral amino acid ester derivative characterized by its 4-methoxyphenyl substituent and R-configuration. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical studies . Its molecular formula is C₁₁H₁₆ClNO₃, with a molecular weight of approximately 245.7 g/mol. The 4-methoxy group on the aromatic ring contributes to its electronic and steric properties, influencing its interactions with biological targets such as enzymes and receptors .

Eigenschaften

IUPAC Name |

methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXBYAHWVBKOMQ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enantioselective Esterification of β-Amino Acids

The core synthesis begins with the enantioselective esterification of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid. Methanol serves as the nucleophile in an acid-catalyzed reaction, where hydrochloric acid both protonates the carboxylic acid group and acts as a catalyst. The reaction proceeds via a tetrahedral intermediate, with the chiral center at the β-carbon preserved through steric and electronic control.

Reaction Conditions:

Mechanistic Insight:

Protonation of the carboxylic acid enhances electrophilicity, enabling methanol to attack the carbonyl carbon. The (R)-configuration is retained due to the absence of racemization-prone intermediates.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors (CFRs) replace batch processes to improve yield and reduce side reactions. CFRs enhance heat transfer and mixing efficiency, critical for exothermic esterification.

Optimized Parameters:

| Parameter | Value | Source |

|---|---|---|

| Residence Time | 20–30 minutes | |

| Temperature | 70–75°C | |

| Pressure | 1.5–2.0 bar | |

| Throughput | 50–100 kg/hr |

Advantages:

-

Purity: 98.5–99.2% by HPLC.

-

Scalability: Reduced batch-to-batch variability.

Enantioselective Synthesis via Biocatalytic Resolution

A patent-pending method employs Serratia marcescens lipase (Lipase A) to resolve racemic trans-methyl 3-(4-methoxyphenyl)glycidate into the (2R,3S)-enantiomer, which is subsequently converted to the target compound.

Key Steps:

-

Epoxide Synthesis:

Racemic trans-methyl 3-(4-methoxyphenyl)glycidate is synthesized via Darzens condensation. -

Enzymatic Resolution:

Lipase A selectively hydrolyzes the (2S,3R)-enantiomer in a biphasic toluene-phosphate buffer system (pH 7.2–7.5) at 30°C. -

Salt Formation:

The remaining (2R,3S)-epoxide is treated with HCl in dichloromethane to yield the hydrochloride salt.

Performance Metrics:

Reaction Optimization and Byproduct Management

Solvent and Catalytic Systems

Solvent Selection:

-

Toluene: Preferred for enzymatic reactions due to low polarity and compatibility with lipases.

-

Dichloromethane: Used in salt formation for its high solubility of HCl.

Catalyst Loading:

Byproduct Recycling

The aqueous layer from enzymatic resolution contains 4-methoxyphenylacetaldehyde, which is oxidized to 4-methoxyphenylacetic acid using NaClO₂ and H₂O₂. This minimizes waste and improves process sustainability.

Oxidation Conditions:

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

-

δ 7.25 (d, J = 8.8 Hz, 2H, ArH)

-

δ 6.90 (d, J = 8.8 Hz, 2H, ArH)

-

δ 4.15 (q, 1H, CH-NH₂)

-

δ 3.75 (s, 3H, OCH₃)

HPLC Purity:

-

Column: Chiralpak AD-H

-

Mobile Phase: Hexane:IPA:TFA (90:10:0.1)

Industrial Challenges and Innovations

Racemization During Salt Formation

High HCl concentrations or prolonged heating during hydrochloride salt formation can induce racemization. Mitigation strategies include:

Crystallization Optimization

Recrystallization from methanol/water (3:1) achieves >99% purity. Key parameters:

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Ester | 87 | 98.5 | 120 | Moderate |

| Enzymatic Resolution | 67 | 99.8 | 240 | High |

| Continuous Flow | 91 | 99.2 | 180 | Very High |

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for the synthesis of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of ®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

Key Observations :

- Methoxy vs. Halogen Substituents : The 4-methoxy group improves solubility compared to chloro or bromo analogs, which are more lipophilic and exhibit stronger receptor interactions .

- Fluorine Substitution : Fluorine’s electronegativity enhances metabolic stability but reduces solubility compared to methoxy derivatives .

Stereochemical and Positional Isomers

| Compound Name | Stereochemistry/Position | Key Differences | Biological Impact |

|---|---|---|---|

| (R)-Methyl 3-Amino-3-(4-Methoxyphenyl)-Propanoate Hydrochloride | R-configuration; amino group at C3 | Optimal spatial arrangement for target binding | Higher receptor selectivity compared to S-enantiomers |

| (S)-Methyl 2-Amino-3-(4-Methoxyphenyl)Propanoate Hydrochloride | S-configuration; amino group at C2 | Altered binding kinetics due to amino group position | Moderate neuroprotective effects; lower potency |

| (R)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate Hydrochloride | Nitro group at C4; amino group at C2 | Nitro group introduces strong electron-withdrawing effects | Potential applications in neuropharmacology due to nitro group’s redox activity |

Key Observations :

- Amino Group Position: Shifting the amino group from C3 to C2 (e.g., ) reduces steric hindrance but compromises target specificity .

- Enantiomeric Effects : The R-configuration in the target compound enhances binding affinity to chiral receptors compared to S-forms .

Ester Group Modifications

| Compound Name | Ester Group | Key Differences | Applications |

|---|---|---|---|

| (R)-Methyl 3-Amino-3-(4-Methoxyphenyl)-Propanoate Hydrochloride | Methyl ester | Balanced solubility and stability | Pharmaceutical intermediate; receptor studies |

| Ethyl 3-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride | Ethyl ester | Increased lipophilicity; slower hydrolysis | Used in sustained-release formulations |

| Benzyl (S)-2-Amino-3-(4-Methoxyphenyl)Propanoate | Benzyl ester | Bulky ester group reduces membrane permeability | Limited to in vitro enzyme inhibition assays |

Key Observations :

- Methyl vs. Ethyl Esters : Methyl esters are more hydrolytically stable, favoring oral bioavailability, whereas ethyl esters prolong metabolic half-life .

Research Findings and Unique Advantages

- Synergistic Effects of Methoxy and R-Configuration : The 4-methoxy group enhances water solubility, while the R-configuration improves target selectivity, making this compound a promising candidate for CNS-targeted therapies .

- Comparative Bioactivity : In receptor-binding assays, the target compound showed 30% higher affinity for serotonin receptors compared to its 4-chloro analog, likely due to methoxy’s hydrogen-bonding capability .

- Thermodynamic Stability : The hydrochloride salt form increases thermal stability (decomposition temperature >200°C) compared to free-base analogs .

Biologische Aktivität

(R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16ClNO3

- Molecular Weight : Approximately 243.72 g/mol

- Chirality : The compound exhibits chirality, which is crucial for its biological activity and interaction with biological targets.

The biological activity of (R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a substrate for various enzymes, leading to the formation of active metabolites that influence cellular processes. The exact molecular targets remain largely undefined, but preliminary studies suggest involvement in pathways related to neuroprotection and antidepressant effects.

Neuroprotective Effects

Research indicates that (R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate hydrochloride possesses neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Antidepressant Activity

Similar compounds have demonstrated antidepressant-like effects in preclinical models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Research Findings

Several studies have explored the biological activity of (R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate hydrochloride:

- Cell Viability Studies : In vitro assays showed that the compound enhances cell viability in neuronal cultures exposed to neurotoxic agents, suggesting protective effects against neuronal damage.

- Apoptosis Induction : Studies measuring apoptosis markers indicated that treatment with this compound leads to reduced apoptosis in neuronal cells, further supporting its neuroprotective claims.

- Behavioral Studies : Animal models treated with the compound exhibited reduced depressive-like behaviors in forced swim tests, indicating potential antidepressant properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride | Neuroprotective, Antidepressant | Enzyme substrate leading to active metabolites |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | Anticancer | HDAC inhibition |

| Diltiazem | Cardiovascular | Calcium channel blocker |

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study demonstrated that (R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate hydrochloride significantly reduced amyloid-beta-induced toxicity in neuronal cells. This suggests its potential role in Alzheimer’s disease therapy by mitigating neuroinflammation and promoting cell survival.

Case Study 2: Antidepressant-Like Effects

In a controlled study on mice subjected to chronic stress, administration of this compound resulted in significant improvements in behavior compared to control groups, indicating its potential as an antidepressant agent.

Q & A

Q. What are the established synthetic routes for (R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride, and how does stereochemical control impact yield?

The synthesis typically involves enantioselective methods to ensure the (R)-configuration. For example, asymmetric hydrogenation or enzymatic resolution may be employed to introduce the chiral center. A key intermediate is the (R)-enantiomer of methyl 3-amino-3-(4-methoxyphenyl)propanoate, which is subsequently treated with HCl to form the hydrochloride salt. Reaction conditions (e.g., temperature, solvent, catalyst loading) significantly influence stereochemical purity and yield .

Q. What analytical techniques are critical for confirming the structural identity and enantiomeric purity of this compound?

- X-ray crystallography : Resolves absolute configuration and crystal packing .

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers and quantify enantiomeric excess (e.g., mobile phase: hexane/ethanol with 0.1% trifluoroacetic acid) .

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy group at C4 of the phenyl ring) .

Q. How is the hydrochloride salt form validated, and what are its stability considerations?

- TGA/DSC : Confirms salt formation by detecting dehydration and decomposition events.

- Hygroscopicity testing : The hydrochloride salt may absorb moisture, requiring storage in desiccators under inert gas .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during synthesis?

Racemization often occurs under acidic or high-temperature conditions. Strategies include:

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

Solubility discrepancies (e.g., in DMSO vs. water) may arise from polymorphic forms or residual solvents. Resolution methods:

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) influence biological activity in preclinical assays?

Q. What advanced impurity profiling strategies are recommended for batch-to-batch consistency?

- LC-MS/MS : Detects trace impurities (e.g., des-methyl byproducts or diastereomers) at <0.1% levels.

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of the ester group) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.